molecular formula C18H18N4O2S B2356231 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea CAS No. 852140-10-4

1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea

Cat. No.: B2356231
CAS No.: 852140-10-4
M. Wt: 354.43
InChI Key: ZEXRBTWEHMZYJO-UHFFFAOYSA-N
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Description

1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of an indole moiety substituted with a dimethyl group and a thiourea linkage attached to a nitrophenyl group.

Preparation Methods

The synthesis of 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea typically involves the reaction of 1,2-dimethylindole with a suitable thiourea derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea can be compared with other indole derivatives such as:

    1-Methylindole-3-carboxaldehyde: Another indole derivative with different substituents, used in the synthesis of various heterocyclic compounds.

    3-(4-Nitrophenyl)-1H-indole: Similar to the compound but lacks the thiourea linkage, affecting its chemical and biological properties.

    1,2-Dimethylindole-3-acetic acid: An indole derivative with a carboxylic acid group, used in the synthesis of pharmaceuticals and agrochemicals

The uniqueness of this compound lies in its specific substitution pattern and the presence of both indole and thiourea moieties, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

1-[(1,2-dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-9-14-10-13(3-8-17(14)21(12)2)11-19-18(25)20-15-4-6-16(7-5-15)22(23)24/h3-10H,11H2,1-2H3,(H2,19,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXRBTWEHMZYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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